molecular formula C16H17ClN2O3 B5698369 N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea

N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea

Cat. No. B5698369
M. Wt: 320.77 g/mol
InChI Key: JWWVMEQFBQSQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea, also known as CDU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDU is a derivative of phenylurea, which is a class of compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea is not fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been shown to interact with various cellular targets, including tubulin, histone deacetylases, and cyclooxygenase enzymes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to protect against radiation-induced damage in normal tissues, suggesting its potential use as a radioprotective agent.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments. It is a readily available compound with high purity and yield, making it easy to obtain for research purposes. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been extensively studied for its biological activities, making it a promising candidate for further investigation. However, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea research. One potential avenue is to investigate its use as a chemotherapeutic agent for various types of cancer. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has shown promising results in preclinical studies, and further investigation is needed to determine its efficacy in clinical trials. Another potential direction is to investigate its use as a radioprotective agent for cancer patients undergoing radiation therapy. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been shown to protect against radiation-induced damage in normal tissues, and further studies are needed to determine its potential clinical applications. Additionally, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea may have potential use in the treatment of inflammatory and pain-related conditions, and further investigation is needed to determine its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been investigated for its potential use as a radioprotective agent. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and signaling pathways. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its unknown safety and efficacy in humans. There are several future directions for N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea research, including its use as a chemotherapeutic and radioprotective agent, as well as its potential use in the treatment of inflammatory and pain-related conditions.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea involves the reaction of 2,5-dimethoxyaniline with 4-chlorobenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea as a white crystalline solid. This method has been optimized for high yield and purity, making N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea a readily available compound for research purposes.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various preclinical models. N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)urea has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in normal tissues.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-21-13-7-8-15(22-2)14(9-13)19-16(20)18-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWVMEQFBQSQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2,5-dimethoxyphenyl)urea

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